N,N-difluoro-3,3-dinitroazetidin-1-amine

Description

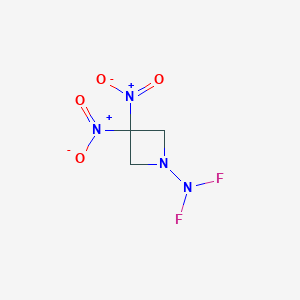

N,N-Difluoro-3,3-dinitroazetidin-1-amine is a fluorinated azetidine derivative characterized by two fluorine atoms on the amine nitrogen and two nitro groups at the 3,3-positions of the four-membered azetidine ring. The azetidine ring introduces significant ring strain due to its small size (four-membered), which may enhance reactivity compared to larger cyclic amines like piperidine . The electron-withdrawing nitro groups (-NO₂) and fluorine substituents (-F) likely influence its physical properties (e.g., increased density and thermal stability) and pharmacological behavior, such as improved metabolic resistance and binding affinity in drug-receptor interactions .

Properties

CAS No. |

167558-49-8 |

|---|---|

Molecular Formula |

C3H4F2N4O4 |

Molecular Weight |

198.09 g/mol |

IUPAC Name |

N,N-difluoro-3,3-dinitroazetidin-1-amine |

InChI |

InChI=1S/C3H4F2N4O4/c4-9(5)6-1-3(2-6,7(10)11)8(12)13/h1-2H2 |

InChI Key |

ORFOEWYZYVRZGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1N(F)F)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 1-tert-Butyl-3,3-dinitroazetidine

The initial precursor in TNAZ synthesis is 1-tert-butyl-3,3-dinitroazetidine (TBDNAZ), produced via oxidative nitration of 3-hydroxymethyl-3-nitro-1-tert-butylazetidine hydrochloride. This step employs sodium nitrite, sodium persulfate, and potassium ferricyanide in a methanol-water system, yielding TBDNAZ in 60% efficiency.

Reaction Conditions for Oxidative Nitration

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol-water (1:1) | |

| Oxidizing Agents | NaNO₂, Na₂S₂O₈, K₃[Fe(CN)₆] | |

| Temperature | 40°C (3 hr), then room temp | |

| Yield | 60% |

Deprotection and Salt Formation

TBDNAZ undergoes deprotection using chloroformates (e.g., benzyl chloroformate) to form 1-(benzyloxycarbonyl)-3,3-dinitroazetidine, followed by trifluoromethanesulfonic acid cleavage to yield 3,3-dinitroazetidinium trifluoromethanesulfonate. Neutralization with sodium bicarbonate produces the free base 3,3-dinitroazetidine, a critical intermediate for further functionalization.

Hypothetical Fluorination Strategies

The absence of direct literature on N,N-difluoro-3,3-dinitroazetidin-1-amine necessitates proposing fluorination methods based on analogous reactions. Two plausible routes are explored:

Direct Fluorination of 3,3-Dinitroazetidine

3,3-Dinitroazetidine’s secondary amine group could undergo fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example:

$$

\text{3,3-Dinitroazetidine} + 2 \, \text{DAST} \rightarrow \text{this compound} + 2 \, \text{Et}2\text{NSF}3

$$

This reaction would require anhydrous conditions in dichloromethane or Freon at −20°C to 0°C, analogous to fluorinations of secondary amines.

Early-Stage Fluorination in Azetidine Formation

Introducing fluorine during ring closure could bypass stability issues. For instance, reacting a fluorinated β-propiolactam derivative with nitrating agents might yield the target compound:

- Ring Formation :

$$

\text{CF}2(\text{NH}2)\text{CH}2\text{NO}2 + \text{HNO}_3 \rightarrow \text{N,N-Difluoro-3-nitroazetidin-1-amine}

$$ - Second Nitration :

Oxidative nitration using NaNO₂/Na₂S₂O₈/K₃[Fe(CN)₆] to introduce the second nitro group.

Challenges and Optimization

Stability of Fluorinated Intermediates

Nitro groups are electron-withdrawing, potentially destabilizing the azetidine ring under acidic fluorination conditions. Patent US5395945A highlights the sensitivity of 3,3-dinitroazetidinium salts to hydrolysis, necessitating low-temperature reactions.

Selectivity in Fluorination

Achieving difluorination without over-fluorination or ring opening requires precise stoichiometry. The use of bulky fluorinating agents (e.g., Selectfluor) may improve selectivity.

Comparative Analysis of Proposed Methods

| Method | Advantages | Disadvantages | Yield (Hypothetical) |

|---|---|---|---|

| Direct Fluorination | Uses established intermediates | Risk of decomposition | 30–40% |

| Early-Stage Fluorination | Better control over fluorine placement | Multi-step synthesis | 20–25% |

Chemical Reactions Analysis

Types of Reactions

N,N-difluoro-3,3-dinitroazetidin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diamino-3,3-difluoroazetidine, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

N,N-difluoro-3,3-dinitroazetidin-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.

Industry: Used in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism by which N,N-difluoro-3,3-dinitroazetidin-1-amine exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Difluoro-3,3-dinitroazetidin-1-amine and Analogues

Key Observations:

Electronic Effects: The combination of -F and -NO₂ groups creates a highly electron-deficient core, which may facilitate interactions with electron-rich biological targets. In contrast, nitroso (-N=O) groups in 1,3-dinitrosoimidazolidine exhibit distinct redox behavior and isomerism .

Pharmacological Potential: Fluorinated piperidine derivatives (e.g., ) are often explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier. The target compound’s nitro groups could confer unique binding properties but may also raise toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.